

Navigating the Structure-Activity Landscape of TgENR-IN-1 Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: TgENR-IN-1

Cat. No.: B12373849

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **TgENR-IN-1** derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of *Toxoplasma gondii* enoyl-acyl carrier protein reductase (TgENR). The data presented is based on a seminal study by Stec et al. (2013), which systematically modified the triclosan scaffold to enhance potency against this critical parasitic enzyme.

Toxoplasma gondii, a widespread protozoan parasite, poses a significant health threat, particularly to immunocompromised individuals and during congenital transmission. The type II fatty acid synthesis (FASII) pathway is essential for the parasite's survival and presents a validated target for drug development as it is absent in humans. TgENR is a key enzyme in this pathway, and its inhibition leads to the disruption of parasite replication. The well-known antimicrobial agent triclosan has been identified as a potent inhibitor of TgENR, forming the basis for the development of more effective and selective derivatives.

Comparative Analysis of Inhibitor Potency

The following tables summarize the in vitro inhibitory activities of a series of triclosan analogues against both the recombinant TgENR enzyme and *T. gondii* tachyzoites. The core structure of these derivatives is based on the 2-hydroxydiphenyl ether scaffold of triclosan, with modifications primarily at the 5 and 4' positions.

Modifications at Position 5 of the A-Ring

Compound	R1 (Position 5)	R2 (Position 4')	TgENR IC50 (nM)	T. gondii Tachyzoite IC50 (nM)
Triclosan	Cl	H	15 ± 2	3000 ± 500
5a	H	H	120 ± 20	> 50000
5b	F	H	30 ± 5	10000 ± 1000
5c	Br	H	20 ± 3	5000 ± 700
5d	I	H	17 ± 2	4000 ± 600
5e	CN	H	45 ± 8	> 50000
5f	CF3	H	25 ± 4	8000 ± 900
5g	CH3	H	80 ± 10	> 50000

Modifications at Position 4' of the B-Ring

Compound	R1 (Position 5)	R2 (Position 4')	TgENR IC50 (nM)	T. gondii Tachyzoite IC50 (nM)
16a	Cl	O(CH2)2OH	43 ± 6	250 ± 50
16b	Cl	O(CH2)3OH	50 ± 7	300 ± 60
16c	Cl	O(CH2)2OCH3	26 ± 4	250 ± 50
16d	Cl	O(CH2)2N(CH3) 2	130 ± 20	1000 ± 200
16e	Cl	O(CH2)2-morpholine	110 ± 15	800 ± 150
16f	Cl	O(CH2)2-piperidine	90 ± 12	700 ± 100
16g	Cl	O(CH2)2-pyrrolidine	100 ± 18	750 ± 120
17a	Br	O(CH2)2OH	35 ± 5	400 ± 80
17b	Br	O(CH2)2OCH3	20 ± 3	350 ± 70
18a	I	O(CH2)2OH	28 ± 4	500 ± 100
18b	I	O(CH2)2OCH3	18 ± 2	450 ± 90

Structure-Activity Relationship Insights

The data reveals several key trends in the structure-activity relationship of these triclosan derivatives:

- A-Ring (Position 5): Halogen substitutions at the 5-position are crucial for potent enzymatic inhibition. The activity generally increases with the size of the halogen (I > Br > Cl > F). Other substitutions like cyano (CN), trifluoromethyl (CF3), and methyl (CH3) are less effective, highlighting the importance of a halogen in this position for optimal interaction with the enzyme's active site.

- B-Ring (Position 4'): Modifications at the 4'-position of the B-ring significantly impact both enzymatic and cellular activity. The introduction of short, polar, ether-linked side chains dramatically improves anti-parasitic potency. For instance, compounds 16a and 16c exhibit a greater than 10-fold improvement in activity against *T. gondii* tachyzoites compared to triclosan, with IC₅₀ values of 250 nM.^[1] This suggests that these modifications enhance the compounds' ability to penetrate the parasite and reach the target enzyme.

Experimental Protocols

Recombinant TgENR Enzyme Inhibition Assay

The inhibitory activity of the compounds against recombinant TgENR was determined using a spectrophotometric assay that monitors the oxidation of NADH.

- Reagents:
 - Assay Buffer: 100 mM Bis-Tris propane (pH 6.5), 1 M NaCl.
 - Recombinant TgENR enzyme.
 - NADH (reduced nicotinamide adenine dinucleotide).
 - Crotonyl-CoA (substrate).
 - Test compounds dissolved in DMSO.
- Procedure:
 - The assay was performed in a 96-well plate format.
 - A mixture of the assay buffer, NADH, and the test compound at various concentrations was pre-incubated with the TgENR enzyme.
 - The reaction was initiated by the addition of crotonyl-CoA.
 - The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, was monitored over time using a plate reader.

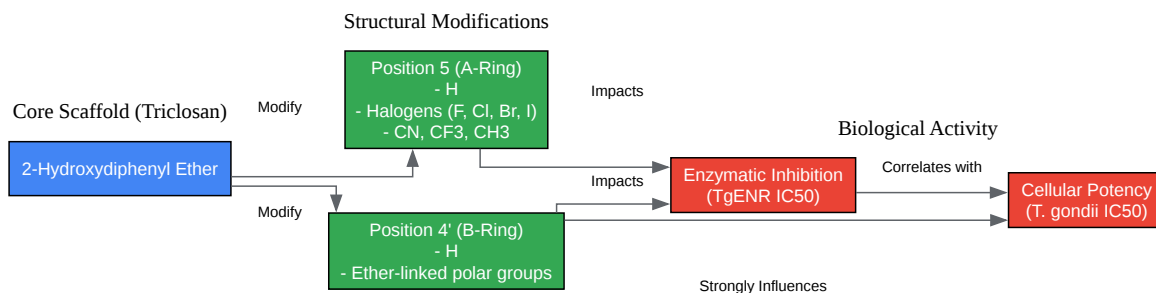
- IC50 values were calculated by fitting the dose-response data to a standard sigmoidal model.

Toxoplasma gondii Tachyzoite Growth Inhibition Assay

The in vitro efficacy of the compounds against the growth of *T. gondii* tachyzoites was assessed using a β -galactosidase reporter gene assay.

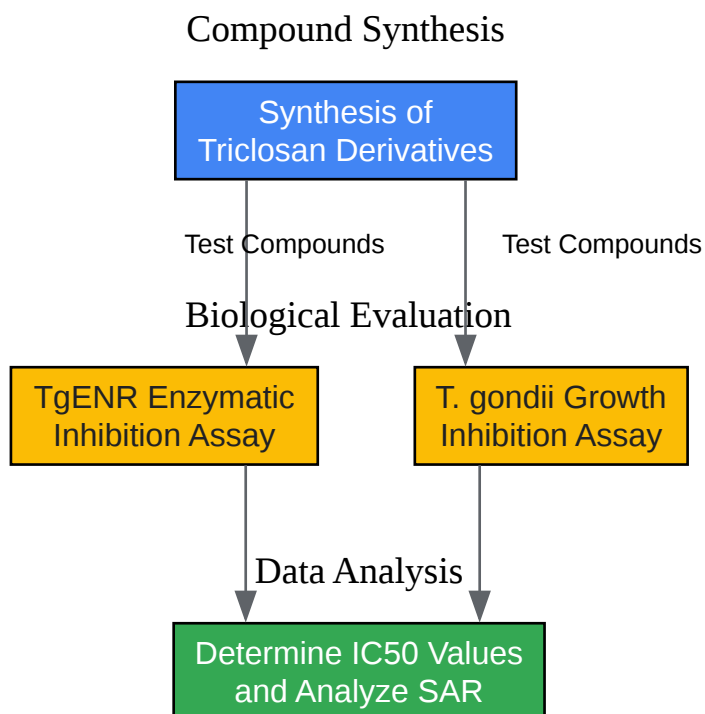
- Cell Culture and Parasites:
 - Human foreskin fibroblast (HFF) cells were used as the host cells.
 - *T. gondii* tachyzoites of a strain engineered to express β -galactosidase were used for infection.
- Procedure:
 - HFF cells were seeded in 96-well plates and grown to confluence.
 - The confluent HFF monolayers were infected with β -galactosidase-expressing *T. gondii* tachyzoites.
 - After allowing the parasites to invade the host cells, the medium was replaced with fresh medium containing serial dilutions of the test compounds.
 - The plates were incubated for 72 hours to allow for parasite replication.
 - The growth of the parasites was quantified by measuring the β -galactosidase activity using a colorimetric substrate (chlorophenol red- β -D-galactopyranoside).
 - The absorbance was read at 570 nm, and the IC50 values were determined from the dose-response curves.

Visualizing the SAR and Experimental Workflow



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Caption: Structure-Activity Relationship of **TgENR-IN-1** Derivatives.



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References

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